molecular formula C20H18N4O2S2 B13708570 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B13708570
M. Wt: 410.5 g/mol
InChI Key: ATGBAJNQFDEKIK-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

1,5-dimethyl-4-[4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27)

InChI Key

ATGBAJNQFDEKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves multi-step reactions. The process often starts with the preparation of the thiophene derivative, followed by the formation of the imidazolidinone ring, and finally, the pyrazolone moiety is introduced. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one, also known by its CAS number 722466-42-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of approximately 410.51 g/mol. The compound features a complex structure that includes a pyrazolone core and a thioxoimidazolidin moiety, which are known to contribute to diverse biological activities.

Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets:

  • Inhibition of Perforin Activity : A study on related thioxoimidazolidin derivatives demonstrated their ability to inhibit perforin, a protein involved in immune responses. This inhibition was observed at low concentrations (≤2.5 μM), suggesting potential applications in modulating immune responses .
  • Antioxidant Activity : Compounds in the thiazolidin family have shown significant antioxidant properties. For instance, modifications in substituents can enhance their ability to scavenge free radicals and reduce lipid peroxidation .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving the caspase pathway .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

Activity TypeCompound TypeIC50 Values (µM)Reference
AntioxidantThiazolidin derivatives0.565 - 0.708
Perforin InhibitionThioxoimidazolidin derivatives≤2.5
CytotoxicityVarious derivatives against MCF-73.2 - 6.8
Tyrosine Kinase InhibitionThiazolidin derivatives0.122 - 0.382

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that related compounds exhibit potent cytotoxic effects against various cancer cell lines including MCF-7 and A549, with IC50 values ranging from 0.11 to 0.53 µM . Such findings highlight the potential of these compounds as lead candidates for cancer therapeutics.
  • Antioxidant Studies : The antioxidant capacity of structurally related compounds was evaluated using the TBARS assay, revealing significant reductions in lipid peroxidation at certain concentrations . These results suggest that modifications to the thiazolidine structure can enhance protective effects against oxidative stress.

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